Mifepristone N-Oxide

描述

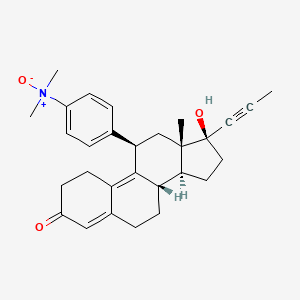

Structure

3D Structure

属性

分子式 |

C29H35NO3 |

|---|---|

分子量 |

445.6 g/mol |

IUPAC 名称 |

4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |

InChI |

InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |

InChI 键 |

GRLNVOPCHNVDKT-GCNJZUOMSA-N |

手性 SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |

规范 SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |

产品来源 |

United States |

Formation Pathways of Mifepristone N Oxide

Enzymatic Biotransformation Mechanisms

The metabolism of mifepristone (B1683876) in the body is a complex process primarily handled by a family of enzymes known as cytochrome P450.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. drugbank.comnih.govdoi.org These enzymes are primarily found in the liver and are responsible for the oxidative metabolism of many therapeutic agents. frontiersin.orgfda.govnih.gov The N-oxidation pathway, which involves the addition of an oxygen atom to a nitrogen atom in a molecule, is a common metabolic reaction catalyzed by CYP enzymes. sdu.edu.cn This process can lead to the formation of N-oxide metabolites, which may have different pharmacological activities or be more readily excreted from the body. google.com

Research has identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of mifepristone. nih.govdoi.orgfda.gov In vitro studies have demonstrated that CYP3A4 is primarily responsible for the N-demethylation and terminal hydroxylation of mifepristone. fda.govtga.gov.auhres.ca

While N-demethylation is a major metabolic pathway for mifepristone, the formation of N-oxide metabolites is also a possibility. nih.govtandfonline.com Studies have shown that CYP3A4 can produce mono- and didemethylated products, as well as a C-hydroxylated metabolite. nih.govdoi.org Another important isoform, CYP3A5, also metabolizes mifepristone, but it primarily produces the demethylated metabolites and not the C-hydroxylated product. nih.govdoi.org This differential metabolism highlights the specific roles of each isoform in the biotransformation of mifepristone. nih.gov Although direct evidence for Mifepristone N-Oxide formation by these specific isoforms is not explicitly detailed in the provided search results, the general role of CYP enzymes in N-oxidation suggests their potential involvement. sdu.edu.cn

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of mifepristone. nih.govfda.gov These studies have confirmed that the metabolism is primarily oxidative and involves N-demethylation and hydroxylation. fda.govtga.gov.auhres.ca One study identified six metabolites of mifepristone in rat, monkey, and human hepatic S9 fractions, including N-desmethyl mifepristone and N,N-didesmethyl mifepristone. nih.govtandfonline.com Another in vitro study using a bacterial P450 enzyme, PikCD50N, demonstrated its capability to produce various metabolites, including those from N-oxidation. sdu.edu.cn

A study analyzing a maternal blood sample after a self-induced pharmacological abortion identified five compounds: mifepristone and its metabolites, including N-desmethyl-mifepristone and 22-OH-mifepristone. mdpi.com This in vivo data helps to verify the metabolic pathways proposed by in vitro studies. mdpi.com

Table 1: Key In Vitro Metabolic Findings for Mifepristone

| Study System | Key Findings | Reference |

|---|---|---|

| Recombinant CYP3A4 and CYP3A5 | CYP3A4 produces mono- and didemethylated and C-hydroxylated metabolites. CYP3A5 produces only demethylated metabolites. | nih.govdoi.org |

| Rat, Monkey, and Human Hepatic S9 Fractions | Identified six metabolites, primarily through N-demethylation and methyl oxidation. | nih.govtandfonline.com |

| Bacterial P450 Enzyme (PikCD50N) | Capable of producing various metabolites, including those from N-oxidation. | sdu.edu.cn |

Potential Involvement of Specific CYP Isoforms in Mifepristone N-Oxidation

Non-Enzymatic Oxidation and Degradation Pathways

Mifepristone can also undergo oxidation and degradation through non-enzymatic processes, particularly when exposed to certain environmental conditions.

Autoxidation is a process of slow, spontaneous oxidation of compounds by atmospheric oxygen. Mifepristone has been shown to be susceptible to oxidative degradation. tga.gov.au Studies have investigated the autoxidation of mifepristone, particularly in the solid state, and have noted the formation of degradation products, including the potential for N-oxide formation. researchgate.netscispace.com The presence of oxygen is a prerequisite for this degradation pathway. researchgate.net The process can be influenced by factors such as the physical state of the drug, with different degrees of crystal disorder impacting its stability. researchgate.netscispace.com

Environmental factors can play a role in the degradation of mifepristone. While specific studies on the influence of environmental factors on this compound formation are limited in the provided results, general principles of chemical degradation apply. For instance, exposure to light and oxygen can promote oxidative degradation. tga.gov.au Research has also explored the use of mechanochemistry to model the oxidative degradation of similar compounds, indicating that physical stressors can induce oxidation. acs.org

Concerns have been raised about the potential environmental impact of mifepristone, though studies suggest that wastewater treatment processes are effective at removing the drug. politico.com The stability of mifepristone and its metabolites in various conditions, including short-term storage, has been evaluated, showing they are generally stable under tested conditions. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Mifepristone |

| This compound |

| N-desmethyl mifepristone |

| N,N-didesmethyl mifepristone |

| 22-OH-mifepristone |

| N-desmethyl-hydroxy-mifepristone |

| Cytochrome P450 |

| CYP3A4 |

| CYP3A5 |

| RU 42 633 |

| RU 42 698 |

Mechanistic Investigations of Chemical N-Oxidation (e.g., using oxygen donors)

The formation of this compound via chemical N-oxidation involves the direct transfer of an oxygen atom to the nitrogen of the dimethylamino group. This transformation is a common reaction for tertiary amines and has been investigated through various oxidative systems, particularly those employing oxygen donors. These methods are frequently utilized in lead diversification programs to generate novel analogues of existing drug molecules, where the N-oxide is often a major product for compounds containing basic centers like mifepristone. lookchem.com

Mechanistic studies into the N-oxidation of complex molecules often involve screening a variety of catalysts and oxidants to find selective and efficient reaction conditions. lookchem.com Metalloporphyrin-catalyzed oxidations, inspired by the mechanism of cytochrome P450 enzymes, have been extensively studied for their ability to perform a range of transformations, including N-oxidation. lookchem.comresearchgate.net These catalysts, in conjunction with oxygen donors such as hydrogen peroxide (H₂O₂), Oxone, or iodosylbenzene (PhIO), can effectively generate highly reactive oxometalloporphyrin complexes that act as oxygen transfer agents. researchgate.net

The general mechanism for the N-oxidation of an amine by a peroxy acid, a common type of oxygen donor, involves the nucleophilic nitrogen atom of the amine attacking the electrophilic peroxy oxygen atom. britannica.com This leads to the formation of the N-oxide and the corresponding carboxylic acid. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidizing agents used to convert amines to amine oxides. britannica.com

In the context of mifepristone, biomimetic oxidation screens have been employed to explore its chemical space. These screens often utilize a plate-based format to test various catalytic oxidation systems simultaneously. lookchem.comresearchgate.net For mifepristone, which contains a tertiary dimethylamino group, these conditions frequently yield the N-oxide as a significant product. lookchem.com The choice of catalyst and oxidant can influence the reaction's outcome, with different systems showing varying degrees of selectivity and reactivity. researchgate.net

The following table summarizes various reagents and catalytic systems that have been used in biomimetic oxidation screens and are capable of facilitating the N-oxidation of drug molecules like mifepristone.

Table 1: Reagents and Systems for Chemical N-Oxidation

| Catalyst System | Oxygen Donor (Oxidant) | Transformation |

|---|---|---|

| Metalloporphyrin Catalysts (e.g., Fe[TFPP], Mn[TDClPP]) | Hydrogen Peroxide (H₂O₂) | N-Oxidation |

| Metalloporphyrin Catalysts | Iodosylbenzene (PhIO) | N-Oxidation |

| Not specified | meta-Chloroperoxybenzoic acid (m-CPBA) | N-Oxidation |

Detailed research findings from these screens demonstrate that while a plethora of oxidation catalysts exist, their reactivity can vary significantly across different substrates. lookchem.com For drug molecules with basic centers, such as the dimethylamino group in mifepristone, N-oxidation is a consistently observed transformation under these biomimetic conditions. lookchem.com

Analytical Methodologies for Mifepristone N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of Mifepristone (B1683876) N-Oxide, enabling its separation from a complex biological matrix and from structurally similar compounds, such as other metabolites. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Mifepristone and its metabolites. nih.govresearchgate.net Method development for Mifepristone N-Oxide would logically be adapted from established methods for Mifepristone, focusing on achieving clear separation of the more polar N-oxide from the parent drug and other metabolites like N-desmethyl-mifepristone. nih.gov

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method is developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netjournaljpri.com Such methods are crucial for separating degradation products, including potential oxides formed under stress conditions. researchgate.netresearcher.life Key aspects of method development involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), selecting an appropriate stationary phase (most commonly a C18 or C8 column), and setting the detector wavelength (often around 302-305 nm for Mifepristone's chromophore). nih.govresearchgate.netresearchgate.net

Validation ensures the method is accurate, precise, specific, and robust. journaljpri.com For N-oxide analysis, specificity is paramount to ensure that the chromatographic peak corresponding to the N-oxide is not co-eluted with other compounds. The linearity of the method is established over a specific concentration range, and the limits of detection (LOD) and quantification (LOQ) are determined to assess the method's sensitivity. nih.govresearcher.life

Table 1: Example Parameters for HPLC Method Development for Mifepristone and its Metabolites

| Parameter | Condition | Source |

| Column | Kromasil C18 (250mm x 4.6mm, 5µm) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile: Water (70:30, v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection (UV) | 305 nm | researchgate.netresearcher.life |

| Retention Time (Mifepristone) | 6.27 min | researchgate.netresearchgate.net |

| Linearity Range | 5-25 µg/mL | researcher.life |

| Limit of Detection (LOD) | 0.0324 µg/mL | researcher.life |

| Limit of Quantification (LOQ) | 0.0982 µg/mL | researcher.life |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to provide higher resolution, greater sensitivity, and much faster analysis times. researchgate.net These characteristics make UHPLC particularly well-suited for the complex analysis of drug metabolites like this compound in biological samples. mdpi.comnih.gov The enhanced peak capacity of UHPLC systems allows for better separation of isomeric and closely related metabolites, which is often a challenge in metabolic profiling. nih.gov

The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for analyzing Mifepristone and its metabolites. mdpi.comnih.gov A study successfully developed and validated a UHPLC-QqQ-MS/MS method for determining Mifepristone and four of its metabolites in human blood. mdpi.com This type of method would be ideal for the inclusion of this compound as an analyte. The rapid gradient elution times, typically under 15 minutes, allow for high-throughput analysis, which is essential in pharmacokinetic studies. mdpi.com

Table 2: UHPLC-MS/MS Method Parameters for Metabolite Analysis

| Parameter | Condition | Source |

| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Gradient Elution | 5% B to 98% B over 12 minutes | mdpi.com |

| Run Time | ~15 minutes | mdpi.com |

| Limit of Quantification | 0.5 ng/mL (for Mifepristone) | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Oxide

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural confirmation and characterization of drug metabolites. For this compound, MS provides not only the molecular weight but also crucial structural information through fragmentation analysis, which is necessary for unambiguous identification.

Triple quadrupole mass spectrometry (QqQ-MS) is the gold standard for targeted quantification of analytes in complex mixtures due to its high sensitivity and specificity. labmanager.comwikipedia.org It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). labmanager.com This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for very low detection limits. labmanager.comwikipedia.org

For this compound, the precursor ion would be its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 446.6. A specific, high-abundance product ion generated via collision-induced dissociation (CID) would be selected for monitoring. Studies on Mifepristone metabolites have successfully used UHPLC-QqQ-MS/MS methods for quantification in biological fluids, demonstrating the technique's suitability. mdpi.comnih.gov The high sensitivity, with limits of quantification in the sub-ng/mL range, makes it ideal for detecting low-abundance metabolites. mdpi.comnih.gov Research on other drugs has also demonstrated the utility of triple quadrupole MS in identifying N-oxide impurities. researcher.life

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a high-resolution time-of-flight mass analyzer. labcompare.comual.es This combination provides high mass accuracy (typically below 5 ppm error) for both precursor and product ions, enabling the determination of elemental compositions. ual.essyngeneintl.com This capability is invaluable for the structural elucidation of unknown metabolites like this compound. nih.gov

In a typical workflow, a full-scan TOF-MS analysis is performed to screen for all potential metabolites. Once a potential metabolite is detected, its accurate mass is used to generate a likely elemental formula. For this compound (C₂₉H₃₅NO₃), the expected exact mass of the [M+H]⁺ ion is 446.2744. A QTOF instrument can confirm this mass with high confidence. syngeneintl.com Following detection, a product ion scan (MS/MS) can be performed by selecting the precursor ion with the quadrupole and analyzing its fragments with the TOF analyzer. ual.es This provides high-resolution fragmentation data, which is critical for confirming the proposed structure. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like drug metabolites, making it the standard ion source for LC-MS analysis of Mifepristone. mdpi.comnih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode, which can then be subjected to fragmentation analysis (MS/MS). rsc.org

The fragmentation pattern of a molecule provides a structural fingerprint. For Mifepristone, a major fragmentation pathway involves the cleavage of the propynyl (B12738560) group. nih.gov In the case of this compound, a key diagnostic fragmentation pathway characteristic of N-oxides is the neutral loss of an oxygen atom (16 Da). nih.gov This "deoxygenation" can be induced by elevating the temperature in the ESI source or through collision-induced dissociation in the mass spectrometer. nih.gov

A study on the metabolic activation of Mifepristone identified a metabolite (M1) with an [M+H]⁺ ion at m/z 446. nih.gov This corresponds to the addition of an oxygen atom to Mifepristone and is consistent with the formation of an N-oxide. The MS/MS spectrum of this m/z 446 ion would be expected to show a prominent fragment ion at m/z 430, corresponding to the loss of oxygen, which would strongly support its identification as this compound. Further fragmentation of the m/z 430 ion would likely follow the known pathways for Mifepristone itself. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Structural Elucidation of N-Oxides

Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural confirmation of metabolites like this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and chemical environment, which are crucial for distinguishing the N-oxide from the parent compound and other related metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-oxides. While specific NMR data for this compound is not extensively published, the principles of its characterization can be understood from studies on analogous compounds. acs.org The formation of an N-oxide bond significantly alters the electronic environment of nearby protons and carbon atoms, leading to predictable shifts in the NMR spectrum.

In ¹H NMR spectroscopy, the oxidation of the nitrogen atom in the dimethylaminophenyl group of mifepristone would cause a downfield shift for the protons on the methyl groups and the adjacent aromatic ring. This is due to the deshielding effect of the newly introduced electronegative oxygen atom. For comparison, studies on the forced degradation of other nitrogen-containing heterocyclic compounds, such as clopidogrel (B1663587), have shown that N-oxidation leads to distinct changes in the ¹H NMR spectrum, allowing for unambiguous product identification. acs.org For example, the methine proton in the bridging position of clopidogrel N-oxide shows two distinct singlets, confirming the presence of two diastereomers. acs.org A similar approach would be applied to analyze the complex spectra of this compound.

¹³C NMR spectroscopy provides complementary information, revealing changes in the chemical shifts of carbon atoms upon N-oxidation. researchgate.net The carbon atoms directly bonded to the N-oxide nitrogen, as well as those in the vicinity, would experience shifts that can be correlated with the structural change. researchgate.netdergipark.org.tr Computational and experimental ¹³C NMR data for mifepristone itself show a complex structure, and these established values would serve as a baseline for identifying the shifts associated with its N-oxide metabolite. researchgate.netdergipark.org.tr

Other Spectroscopic Methods (e.g., UV-Vis, IR) in N-Oxide Research

Other spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are vital tools in the initial characterization of N-oxides. dergipark.org.trresearchgate.net

UV-Vis Spectroscopy: The electronic structure of mifepristone gives rise to characteristic absorption maxima in the UV-Vis spectrum. nih.gov The introduction of an N-oxide group can modify the chromophoric system, potentially leading to a shift in the absorption wavelength (λmax) or a change in molar absorptivity. researchgate.netdergipark.org.tr Analysis of mifepristone derivatives shows that changes to functional groups influence electronic transitions, which can be detected by UV-Vis spectroscopy. researchgate.net For instance, UV detection for HPLC analysis of mifepristone is commonly performed at wavelengths around 302-305 nm. researchgate.netresearchgate.netrroij.com Any deviation from this profile in an isolated metabolite could suggest a structural modification like N-oxidation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups within a molecule. The IR spectrum of mifepristone shows characteristic absorption bands for its key functional groups, such as the C=O and C=C bonds. nih.gov The most significant change in the IR spectrum upon formation of this compound would be the appearance of a new stretching vibration corresponding to the N-O bond. This band typically appears in a specific region of the IR spectrum, providing strong evidence for N-oxidation.

Mass Spectrometry (MS): While not a spectroscopic method in the same vein as NMR or IR, mass spectrometry is indispensable for identifying metabolites. Liquid chromatography-mass spectrometry (LC-MS) studies have been used to characterize the degradation products of mifepristone. researcher.life In one such study, forced degradation revealed three distinct N-oxide impurities with masses (m/z) of 566, 550, and 548, confirming their formation and providing crucial data for their identification. researcher.life

Validation Parameters for N-Oxide Quantification in Research Samples (e.g., linearity, precision, accuracy, recovery, limit of detection, limit of quantification)

The reliable quantification of this compound in research samples requires rigorously validated analytical methods. The validation process, typically following guidelines from the International Council for Harmonisation (ICH), ensures that the method is suitable for its intended purpose. researchgate.netjournaljpri.com While specific validation reports for this compound are scarce, the parameters established for its parent compound, mifepristone, provide a clear framework for the requirements of such an assay. nih.govnih.govmdpi.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the correlation coefficient (R²).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies and expressed as a percentage.

Recovery: The efficiency of the extraction process, indicating the percentage of the analyte recovered from the sample matrix.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables summarize validation data from various studies on the quantification of mifepristone, illustrating the typical performance characteristics required for such analytical methods.

Table 1: Validation Parameters for Mifepristone Quantification using HPLC Methods

| Parameter | Concentration Range | Result | Source |

|---|---|---|---|

| Linearity | 1-6 µg/mL | R² = 0.9923 | researchgate.netjournaljpri.com |

| 5-25 µg/mL | R² = 0.996 | researcher.life | |

| 3-18 µg/mL | R² = 0.9997 | researchgate.net | |

| Accuracy (% Recovery) | 1.5, 3, 4.5 ppm | 99.39% - 100.50% | researchgate.net |

| Not Specified | 98% - 100% | researcher.life | |

| Precision (%RSD) | 1.5, 3, 4.5 ppm | < 2.0% (Intra-day & Inter-day) | researchgate.net |

| LOD | --- | 0.7238 ppm | researchgate.netjournaljpri.com |

| --- | 0.0324 µg/mL | researcher.life | |

| LOQ | --- | 0.9562 ppm | researchgate.netjournaljpri.com |

Table 2: Validation Parameters for Mifepristone & Metabolites using UHPLC-MS/MS

| Parameter | Concentration Range (ng/mL) | Result | Source |

|---|---|---|---|

| Linearity | 0.5 - 1000 ng/mL | R² > 0.999 | researchgate.netnih.govnih.govmdpi.com |

| Accuracy (%RE) | 5, 100, 500 ng/mL | Did not exceed ± 13.2% | nih.govnih.govmdpi.com |

| Precision (%RSD) | 5, 100, 500 ng/mL | Did not exceed ± 13.2% | nih.govnih.govmdpi.com |

| Recovery (%) | 5, 100, 500 ng/mL | 96.3% - 114.7% | nih.govnih.govmdpi.com |

| LOD | --- | Not reported, LLOQ used | researchgate.net |

| LOQ | --- | 0.5 ng/mL | researchgate.netnih.govnih.govmdpi.com |

Table 3: Validation Parameters for Mifepristone Quantification using HPTLC

| Parameter | Concentration Range | Result | Source |

|---|---|---|---|

| Linearity | 100 - 500 ng/band | R² = 0.997 | rroij.com |

| Accuracy (% Recovery) | Not Specified | 100.35% - 102.97% | rroij.com |

| Precision (%RSD) | Not Specified | < 2% | rroij.com |

| LOD | --- | 4.73 ng/band | rroij.com |

| LOQ | --- | 14.35 ng/band | rroij.com |

Structural Elucidation and Chemical Characterization of Mifepristone N Oxide and Its Derivatives

Isolation and Purification Techniques for N-Oxide from Complex Matrices

The isolation and purification of Mifepristone (B1683876) N-Oxide from complex matrices, such as microbial biotransformation broths or in vitro microsomal incubations, necessitates multi-step strategies to separate the more polar N-oxide metabolite from the parent drug and other metabolic byproducts. frontiersin.orgmdpi.com The inherent polarity of the N-oxide functional group typically results in different chromatographic behavior compared to the parent mifepristone. thieme-connect.de

Initial extraction from an aqueous biological matrix is often achieved using solid-phase extraction (SPE). Hydrophilic-lipophilic balance (HLB) cartridges are particularly effective for extracting a range of steroid metabolites with varying polarities. liverpool.ac.uk An alternative approach involves liquid-liquid extraction (LLE) with appropriate organic solvents, though SPE is often preferred for its efficiency and reduced solvent consumption.

Following initial extraction and concentration, chromatographic techniques are employed for purification. High-performance liquid chromatography (HPLC) is the method of choice, often utilizing reversed-phase columns (e.g., C18). Due to the increased polarity of Mifepristone N-Oxide compared to mifepristone, a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol) would be optimized to achieve separation. The higher polarity of the N-oxide would lead to a shorter retention time on a reversed-phase column compared to the parent compound.

For challenging separations, particularly when dealing with isomers, more advanced chromatographic techniques may be required. These can include multi-dimensional HPLC or the use of specialized stationary phases. The final purified fraction can be collected, and the solvent evaporated to yield the isolated this compound.

Table 1: Hypothetical Purification Scheme for this compound from a Microbial Biotransformation Broth

| Step | Technique | Description | Expected Outcome |

| 1 | Centrifugation/Filtration | Removal of microbial cells and large debris from the fermentation broth. | Clarified aqueous supernatant containing mifepristone, its metabolites, and media components. |

| 2 | Solid-Phase Extraction (SPE) | Application of the supernatant to an HLB cartridge, followed by washing and elution with an organic solvent (e.g., methanol). | Concentrated extract containing steroids, with partial removal of highly polar and non-polar impurities. |

| 3 | Preparative HPLC | Reversed-phase C18 column with a water/acetonitrile gradient. | Separation of this compound from parent mifepristone and other metabolites based on polarity. |

| 4 | Final Concentration | Evaporation of the collected HPLC fraction under reduced pressure. | Purified this compound solid. |

Confirmation of N-Oxide Chemical Structure using Advanced Analytical Techniquesd-nb.info

Once isolated, the definitive confirmation of the this compound structure requires the use of advanced spectroscopic techniques. The primary methods for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction (LC-MS/NMR).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, the expected molecular formula is C29H35NO3. synzeal.com The addition of an oxygen atom compared to mifepristone (C29H35NO2) results in a mass increase of approximately 16 Da. scbt.com Tandem mass spectrometry (MS/MS) would be used to probe the structure by fragmenting the molecule. The fragmentation pattern of the N-oxide would differ from that of mifepristone and its other metabolites, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The formation of the N-oxide bond significantly affects the chemical shifts of the protons on the N,N-dimethylaminophenyl group. The N-methyl protons in this compound would be expected to show a downfield shift compared to those in mifepristone due to the deshielding effect of the adjacent N-O bond. nih.gov Protons on the aromatic ring would also experience shifts in their resonance frequencies.

¹³C NMR: Similar to the proton signals, the carbon signals of the N-methyl groups and the aromatic ring in the ¹³C NMR spectrum would be shifted upon N-oxidation. The carbons directly attached to the nitrogen atom would be most affected.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, ensuring the steroid core remains unchanged and the oxidation has occurred specifically at the nitrogen atom.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of the N-O bond, which exhibits a characteristic stretching vibration. For tertiary amine N-oxides, this absorption band is typically observed in the region of 940–970 cm⁻¹. thieme-connect.de

Table 2: Expected Analytical Data for the Structural Confirmation of this compound

| Technique | Parameter | Expected Observation for this compound |

| HRMS | Molecular Formula | C29H35NO3 |

| Exact Mass | [M+H]⁺ at m/z 446.2639 (calculated) | |

| ¹H NMR | N-CH₃ Protons | Downfield shift compared to mifepristone (~3.2 ppm). |

| Aromatic Protons | Altered chemical shifts and coupling patterns compared to mifepristone. | |

| ¹³C NMR | N-CH₃ Carbons | Shifted signal compared to mifepristone (~40 ppm). |

| Aromatic Carbons | Altered chemical shifts, particularly for the carbon attached to the nitrogen. | |

| IR | N-O Stretch | Characteristic absorption band around 940-970 cm⁻¹. thieme-connect.de |

Characterization of Potential Isomers and Stereochemical Aspects of N-Oxidation

The N-oxidation of the tertiary amine in mifepristone introduces a new element of stereochemistry. The nitrogen atom in a tertiary amine N-oxide is a stereogenic center if the three substituents attached to it are different. However, in the case of this compound, two of the substituents on the nitrogen are methyl groups. Nevertheless, the nitrogen atom becomes chiral upon oxidation, and because mifepristone itself is a chiral molecule with multiple stereocenters, the formation of the N-oxide leads to the creation of a pair of diastereomers. oup.com

These diastereomers arise from the two possible spatial orientations (R or S) of the oxygen atom relative to the rest of the molecule at the newly formed chiral nitrogen center. Unlike the parent amine, which undergoes rapid pyramidal inversion at the nitrogen atom, the corresponding N-oxide is configurationally stable at the nitrogen center. libretexts.org

The separation and characterization of these diastereomers are essential. Chiral chromatography techniques are typically required for their separation.

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) can be employed to resolve the N-oxide diastereomers.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis, often with the use of cyclodextrin (B1172386) derivatives as chiral selectors in the running buffer, has proven effective for the separation of N-oxide isomers of other drugs. nih.govresearchgate.netoup.com Different cyclodextrins can be screened to find the optimal conditions for resolving the this compound diastereomers.

Once separated, each diastereomer can be characterized independently using the analytical techniques described in the previous section (NMR, MS). While their mass spectra would be identical, their NMR spectra may show subtle differences in chemical shifts, and their chiroptical properties (e.g., specific rotation) would differ. rsc.org The precise stereochemistry of each diastereomer could potentially be determined by single-crystal X-ray crystallography if suitable crystals can be obtained.

Table 3: Potential Isomers of this compound

| Isomer Type | Description | Method of Analysis/Separation |

| Diastereomers | Two isomers resulting from the new chiral center at the nitrogen atom in the already chiral mifepristone molecule. | Chiral HPLC, Chiral Capillary Electrophoresis. |

| Structural Isomers | Unlikely to form under controlled N-oxidation conditions but could include hydroxylation at other positions. | HPLC, MS, NMR. |

Theoretical and Computational Investigations of Mifepristone N Oxide

Quantum Chemical Calculations for N-Oxide Formation Energy and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in studying the molecular structures and electronic properties of complex molecules like mifepristone (B1683876) and its derivatives. dergipark.org.tr While specific studies on the formation energy of mifepristone N-oxide are not widely published, the methodology for such a calculation is well-established.

The formation energy of an N-oxide can be computed by calculating the difference between the total electronic energy of the N-oxide product and the sum of the energies of the reactants (the parent amine and an oxidizing agent). aps.orgnsf.gov DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to optimize the molecular geometries and calculate the energies of these species with high accuracy. dergipark.org.tr

The stability of this compound is influenced by several factors. The N-O bond is highly polar, which can increase the molecule's water solubility compared to the parent mifepristone. researchgate.net However, this bond can also be a site of chemical instability. Studies on the oxidative degradation of mifepristone indicate that it is susceptible to autoxidation, a process that can be modeled computationally by calculating C-H bond dissociation energies (BDE). mdpi.com The formation of an N-oxide introduces a new potential degradation pathway. The stability of the N-oxide would be dependent on its molecular environment and the presence of reducing agents, as the N-O bond can be cleaved. researchgate.net The stability of related compounds, such as the N-oxide of venetoclax, has been shown to be dependent on the crystalline form and the specific oxidative stress conditions applied. researchgate.net

Table 1: Computational Methods for Stability and Formation Energy Analysis

| Computational Method | Application for this compound | Key Insights | Relevant Studies (on related compounds) |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic structure, and total energies of mifepristone and its N-oxide. | Provides the fundamental data needed to calculate formation energy. | dergipark.org.traps.org |

| Bond Dissociation Energy (BDE) Calculation | Assessment of the stability of C-H bonds throughout the molecule to predict other potential oxidation sites. | Helps to understand the overall oxidative stability of the molecule in comparison to N-oxidation. | mdpi.com |

| Thermodynamic Integration / Free Energy Perturbation | Calculation of the free energy change associated with the N-oxidation reaction in a solvent. | Offers a more complete picture of the reaction's spontaneity under physiological conditions. | researchgate.net |

Computational Prediction of N-Oxidation Sites and Reactivity

Predicting the site of metabolism is a critical application of computational chemistry in drug development. acs.org For mifepristone, which contains a tertiary amine in its 11-β phenyl group, this nitrogen atom is a primary candidate for metabolic oxidation. nih.gov Indeed, N-demethylation to form metabolites like metapristone is a known metabolic pathway, indicating the reactivity of this site. researchgate.netmdpi.com The formation of an N-oxide is another common metabolic fate for drugs containing tertiary amine groups. researchgate.netacs.org

Computational methods can predict the most likely sites of oxidation by analyzing the molecule's electronic properties. One such method is the calculation of the Molecular Electrostatic Potential (MEP). dergipark.org.trscinito.ai MEP maps visualize the electron density on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the dimethylamino group in mifepristone is an electron-rich, nucleophilic center, making it susceptible to electrophilic attack by oxidizing agents, such as cytochrome P450 enzymes in the body. dergipark.org.trresearchgate.net

Reactivity-based approaches combine quantum mechanics with other models to predict sites of metabolism (SOMs). acs.orgnih.gov These methods calculate the activation energies for reactions like hydrogen abstraction or, in this case, N-oxidation at various sites on the molecule. The site with the lowest activation energy is predicted to be the most reactive. For mifepristone, the high electron density and accessibility of the nitrogen atom's lone pair of electrons make it a highly probable site for oxidation. dergipark.org.tr

Molecular Modeling of N-Oxide Interactions with Biochemical Targets

Mifepristone exerts its primary effects by acting as an antagonist at progesterone (B1679170) and glucocorticoid receptors (PR and GR). researchgate.netmdpi.com Understanding how the N-oxide metabolite might interact with these same targets is crucial for predicting its pharmacological profile. Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides powerful tools for this purpose. nih.gov

Molecular docking simulations can predict the preferred binding orientation of a ligand (like this compound) within the binding site of a protein (like the GR). researchgate.netnih.gov Studies have successfully docked mifepristone and its analogues into the ligand-binding domain of the GR. nih.govoricpharma.com These models show that the 11-β dimethylaminophenyl group fits into a specific pocket of the receptor. nih.gov

The introduction of an oxygen atom to form the N-oxide would change the properties of this group in several ways:

Increased Polarity and Hydrogen Bonding: The N-O bond is highly polar and the oxygen atom can act as a hydrogen bond acceptor. This could lead to new or altered hydrogen bonding interactions with amino acid residues in the receptor's binding pocket.

Increased Steric Bulk: The addition of the oxygen atom increases the size of the substituent, which could lead to steric clashes that alter the binding mode or reduce binding affinity.

Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the ligand-receptor complex over time and how the N-oxide might alter the conformational dynamics of the receptor. nih.govresearchgate.net For example, mifepristone's interaction with the GR can induce specific conformations of the receptor that lead to its antagonist effect. nih.gov An MD simulation of the N-oxide complex would reveal if it can maintain these antagonistic conformations or if the altered interactions lead to a different functional outcome.

Table 2: Predicted Impact of N-Oxidation on Biochemical Interactions

| Property | Change upon N-oxidation | Predicted Effect on Receptor Binding | Computational Assessment Tool |

| Polarity | Increase | May alter hydrophobic interactions and introduce new hydrogen bonds. | Molecular Docking, MD Simulations |

| Size (Steric Bulk) | Increase | Potential for steric hindrance, possibly reducing binding affinity or changing orientation. | Molecular Docking |

| Hydrogen Bonding | New H-bond acceptor (Oxygen) | Could form new stabilizing interactions with polar residues in the binding site. | Molecular Docking, LigPlot |

| Conformational Flexibility | May alter the rotational freedom around the C-N bond. | Could influence the ability to adopt the optimal binding conformation. | MD Simulations |

Synthesis of Mifepristone N Oxide and Analogs for Research Purposes

Synthetic Routes for N-Oxide Generation from Mifepristone (B1683876)

The synthesis of Mifepristone N-Oxide involves the direct oxidation of the tertiary dimethylamino group located on the 11β-phenyl substituent of the mifepristone molecule. While literature specifically detailing the N-oxidation of mifepristone is not abundant, the process can be achieved using established methods for the N-oxidation of tertiary aromatic amines. The primary challenge in such a synthesis is to achieve selective oxidation of the nitrogen atom without affecting other sensitive functional groups within the steroidal framework, such as the C=C double bonds or the hydroxyl group.

Common and effective oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). acs.orgasianpubs.org The reaction with m-CPBA is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at controlled, often low, temperatures to minimize side reactions. nih.gov Hydrogen peroxide, considered a greener oxidant as its only byproduct is water, can also be employed, sometimes in the presence of a catalyst like methyltrioxorhenium or a flavin-based system to enhance efficiency. researchgate.netasianpubs.org Another powerful reagent for this purpose is a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN), which can oxidize tertiary amines to their N-oxides under very mild conditions and in short reaction times. thieme-connect.com

The general mechanism involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic oxygen of the oxidizing agent. For the sterically hindered tertiary amine in mifepristone, reaction conditions would need careful optimization to ensure complete conversion.

Synthesis of Deuterated Analogues and Internal Standards of N-Oxide for Analytical Research

In analytical research, particularly in pharmacokinetic and metabolic studies using mass spectrometry, stable isotope-labeled internal standards are indispensable. nih.govmdpi.com They allow for precise and accurate quantification by correcting for sample loss during preparation and variations in instrument response. mdpi.com For this compound, a suitable internal standard would be its deuterated analogue, for instance, Mifepristone-d₃ N-Oxide or Mifepristone-d₆ N-Oxide.

The synthesis of a deuterated this compound would be a two-step process:

Synthesis of Deuterated Mifepristone: A deuterated version of mifepristone, such as Mifepristone-d₃ where the three hydrogens on one of the N-methyl groups are replaced by deuterium, is synthesized first. mdpi.com Commercially available isotopically labeled starting materials can be incorporated during the total synthesis of the mifepristone scaffold.

N-Oxidation: The resulting deuterated mifepristone is then subjected to an N-oxidation reaction as described in section 7.1. The chemical reactivity of the deuterated compound is virtually identical to the non-deuterated version, allowing for the same oxidation methods (e.g., m-CPBA or H₂O₂) to be used.

The final product, deuterated this compound, would serve as an ideal internal standard for the quantification of this compound in biological matrices. veeprho.com The mass difference allows the two compounds to be distinguished by a mass spectrometer while co-eluting during chromatography.

Development of Mifepristone Derivatives with N-Oxide Functionalities for Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. researchgate.net For mifepristone, the 11β-(4-dimethylaminophenyl) group is known to be critical for its potent antagonist activity at the progesterone (B1679170) and glucocorticoid receptors. scispace.com

Introducing an N-oxide functionality at this position would create a novel derivative for SAR studies. The N-oxide group significantly alters the physicochemical properties of the parent molecule. nih.govresearchgate.net The N⁺-O⁻ bond is highly polar and a strong hydrogen bond acceptor, which can lead to several changes: acs.orgnih.gov

Increased Hydrophilicity: The N-oxide derivative would be more water-soluble and less lipophilic than mifepristone. This could affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

Altered Receptor Binding: The introduction of a bulky, polar, and hydrogen-bonding group could change the way the molecule fits into the ligand-binding pocket of its target receptors. nih.gov The electronic and steric profile of the crucial 11β-phenyl substituent would be modified, potentially altering the binding affinity and whether the compound acts as an agonist or antagonist. scispace.comnih.gov

Potential for Prodrug Strategy: In some contexts, N-oxides can be reduced back to the parent tertiary amine in vivo. acs.org This raises the possibility of using this compound as a prodrug, which might be designed to exploit specific enzymatic conditions, such as the hypoxic environment found in some tumors. nih.gov

By synthesizing this compound and evaluating its binding affinity and functional activity in non-clinical models, researchers can gain valuable information on the tolerance for polar substitutions at the 11β-position, guiding the design of future mifepristone analogs with potentially improved therapeutic profiles. researchgate.netresearchgate.net

Degradation Chemistry and Stability of Mifepristone N Oxide

Factors Influencing N-Oxide Degradation and Transformation in Controlled Conditions

The degradation of Mifepristone (B1683876) N-Oxide can be influenced by several factors, including exposure to light, oxidative conditions, and changes in pH and temperature. Forced degradation studies, which are a cornerstone of assessing drug substance stability, intentionally stress the compound to predict its degradation pathways. researchgate.net

Mifepristone itself is known to be susceptible to oxidative degradation and is also considered photolabile. tga.gov.au These vulnerabilities are likely to extend to its N-oxide derivative. In controlled laboratory settings, the stability of related compounds is often evaluated under the following conditions as per International Council for Harmonisation (ICH) guidelines:

Oxidative Conditions: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. For instance, studies on the parent compound, Mifepristone, have shown that oxidative stress can lead to the formation of N-oxide impurities. researcher.liferesearcher.life

Photostability: Exposure to ultraviolet (UV) and fluorescent light can induce degradation. The inherent photosensitivity of the Mifepristone molecule suggests that Mifepristone N-Oxide would also degrade upon exposure to light.

Thermal Stress: Elevated temperatures can accelerate chemical degradation. Studies on Mifepristone have involved exposing the drug to dry heat to assess its thermal stability.

Hydrolysis: The effect of pH is a critical factor. Degradation studies are typically conducted in acidic, basic, and neutral solutions to determine the compound's susceptibility to hydrolysis. While some studies on Mifepristone showed no degradation under certain acidic and basic conditions, the specific behavior of the N-oxide may differ.

Mechanochemical stress, induced by processes such as ball milling in the presence of an oxidant like Oxone, has also been shown to induce N-oxidation in related compounds, highlighting another potential degradation pathway. acs.org

Table 1: Factors Influencing Degradation of Related Compounds

| Factor | Condition | Potential Effect on this compound |

| Oxidation | Hydrogen Peroxide | Formation of further oxidation and degradation products |

| Light | UV and Fluorescent Light | Photolytic degradation |

| Temperature | Elevated Temperatures (e.g., 70-80°C) | Thermally induced degradation |

| pH | Acidic and Basic solutions | Hydrolysis, although stability can vary |

| Mechanical Stress | Milling with oxidizing agents | Formation of N-oxide and other degradants |

Identification of Secondary Degradation Products of this compound

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product. For Mifepristone, oxidative degradation has been shown to produce several impurities.

A significant finding from a study characterizing the degradation products of a related compound, Rimegepant, which also forms N-oxide impurities, identified three distinct N-oxide impurities with masses of m/z 566, m/z 550, and m/z 548, alongside hydrolysis products. researcher.liferesearcher.life This suggests that once this compound is formed, it may be susceptible to further degradation, potentially leading to a variety of secondary products. The characterization of these products is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researcher.lifenih.gov

The primary metabolic pathway for Mifepristone involves N-demethylation and hydroxylation, catalyzed by the CYP3A4 enzyme. tga.gov.auhres.ca While these are metabolites and not degradation products in the traditional sense, understanding these transformation pathways can provide insights into the potential chemical liabilities of the molecule.

Table 2: Identified N-Oxide Impurities in a Related Compound Degradation Study

| Impurity | Mass (m/z) |

| N-Oxide Impurity 1 | 566 |

| N-Oxide Impurity 2 | 550 |

| N-Oxide Impurity 3 | 548 |

Data from a study on Rimegepant, which also forms N-oxide impurities, provides a reference for potential degradation products. researcher.liferesearcher.life

Development of Stability-Indicating Analytical Methodologies for N-Oxide Assessment

To accurately monitor the stability of this compound and quantify its degradation products, stability-indicating analytical methods are essential. These methods must be able to separate the intact drug from its degradation products and allow for their accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose. researchgate.netnih.gov A stability-indicating method is typically developed and validated according to ICH guidelines.

The development of such a method involves:

Forced Degradation Studies: As described earlier, the compound is subjected to stress conditions to generate degradation products. researchgate.net

Chromatographic Separation: A chromatographic method, often reverse-phase HPLC (RP-HPLC), is developed to achieve adequate separation between the parent compound and all significant degradation products. nih.govresearchgate.net The choice of column, mobile phase composition, flow rate, and detector wavelength are optimized to ensure good resolution and sensitivity. For Mifepristone and its related compounds, C8 or C18 columns are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers. researchgate.netnih.gov Detection is often performed using a photodiode array (PDA) detector. researchgate.net

Method Validation: The developed method is then rigorously validated for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Mass Spectrometry (MS) Integration: Coupling liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown degradation products. nih.govnih.govnih.gov This technique provides mass-to-charge ratio (m/z) information, which is critical for identifying compounds. nih.gov

Several stability-indicating HPLC and HPTLC methods have been developed for the estimation of Mifepristone in the presence of its degradation products, which can serve as a foundation for developing a specific method for this compound. nih.govresearchgate.net

Table 3: Common Parameters for Stability-Indicating HPLC Methods for Mifepristone

| Parameter | Typical Specification |

| Column | Qualisil BDS C8 or equivalent |

| Mobile Phase | Buffer (e.g., Potassium dihydrogen ortho phosphate) and Organic Solvent (e.g., Acetonitrile) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | PDA Detector at ~305 nm |

| Linearity (R²) for Mifepristone | >0.999 |

Based on published methods for Mifepristone. researchgate.net

Research Gaps and Future Perspectives on Mifepristone N Oxide

Elucidation of Minor N-Oxide Metabolites and Their Pathways

The metabolism of mifepristone (B1683876) is known to be complex, primarily involving cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player. drugs.comfda.gov The major metabolic pathways identified are N-demethylation, leading to the formation of N-desmethyl-mifepristone (RU 42 633) and N,N-didesmethyl-mifepristone (RU 42 848), and hydroxylation of the propynyl (B12738560) chain. drugs.comfda.gov

However, the formation of N-oxide derivatives, a common metabolic pathway for xenobiotics containing a tertiary amine functional group, has not been reported for mifepristone. This represents a significant research gap. The elucidation of whether Mifepristone N-Oxide and its subsequent metabolites are formed in vivo is crucial for a complete understanding of the drug's biotransformation. Future research should focus on in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes to investigate the potential for N-oxidation. Additionally, studies involving flavin-containing monooxygenases (FMOs), which are also known to catalyze N-oxidation reactions, are warranted.

Table 1: Known vs. Hypothesized Minor Metabolites of Mifepristone

| Metabolite Type | Specific Compound Name | Status | Potential Enzymatic Pathway |

| Known | N-desmethyl-mifepristone | Identified drugs.comfda.gov | CYP3A4-mediated N-demethylation |

| Known | N,N-didesmethyl-mifepristone | Identified drugs.comfda.gov | CYP3A4-mediated N-demethylation |

| Known | Hydroxymethyl mifepristone | Identified nih.gov | Methyl oxidation |

| Hypothesized | This compound | Unconfirmed | CYP- or FMO-mediated N-oxidation |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in N-Oxide Detection

Current analytical methods for mifepristone and its known metabolites primarily rely on high-performance liquid chromatography (HPLC) coupled with UV detection or, more recently, mass spectrometry (MS), such as triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) systems. mdpi.comresearchgate.net While these techniques are powerful, the detection of potentially low-abundance and chemically labile N-oxide metabolites presents a challenge.

A significant research gap exists in the development and validation of analytical methods specifically optimized for the detection of this compound. Future perspectives in this area include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS could provide the necessary mass accuracy and resolution to distinguish potential N-oxide metabolites from other isobaric species.

Synthesis of Authentic Standards: The chemical synthesis of this compound would be invaluable for its unequivocal identification and quantification in biological matrices. This standard would allow for the optimization of chromatographic separation and mass spectrometric fragmentation, enhancing the specificity of the analytical method.

Advanced Sample Preparation: Developing selective sample extraction and enrichment techniques could help concentrate potential N-oxide metabolites from complex biological samples, thereby improving detection limits.

Table 2: Comparison of Current and Proposed Analytical Techniques for Mifepristone Metabolite Detection

| Technique | Application to Known Metabolites | Potential for N-Oxide Detection | Key Advantages for N-Oxide Detection |

| HPLC-UV | Widely used for quantification. mdpi.com | Limited specificity and sensitivity. | - |

| UHPLC-QqQ-MS/MS | Sensitive and specific for known metabolites. mdpi.com | Potentially applicable, but may lack resolution for unknown identification. | High throughput and sensitivity. |

| LC-QTOF-MS | Used for identification of metabolites. researchgate.net | High potential for identification of unknown metabolites. | High mass accuracy and resolution. |

| HRMS (e.g., Orbitrap) | Not widely reported for mifepristone. | Very high potential for identification and structural elucidation. | Unambiguous elemental composition determination. |

Integration of Computational and Experimental Approaches for Comprehensive N-Oxide Characterization

Computational, or in silico, tools are increasingly used to predict the metabolic fate of drugs. While some computational studies, such as those using Density Functional Theory (DFT), have been applied to mifepristone and its derivatives, they have not specifically addressed the likelihood of N-oxidation. dergipark.org.trresearchgate.net The integration of predictive computational modeling with experimental validation is a key future direction for the comprehensive characterization of all potential metabolites, including N-oxides.

The research gap lies in the absence of a combined computational-experimental workflow to proactively identify and then confirm minor metabolic pathways. A future approach would involve:

In Silico Prediction: Employing metabolic prediction software and quantum chemical calculations to assess the thermodynamic and kinetic feasibility of this compound formation by various enzyme systems.

Targeted Experimental Search: Using the computational predictions to guide targeted analytical experiments. For instance, if a specific CYP enzyme is predicted to form an N-oxide, in vitro experiments with that recombinant enzyme can be performed.

Spectroscopic Characterization: If a potential N-oxide is detected, its structure can be further elucidated using techniques like NMR spectroscopy, aided by computational predictions of spectral properties. nih.gov

Table 3: Proposed Integrated Workflow for N-Oxide Characterization

| Step | Approach | Objective |

| 1. Prediction | Computational Modeling (e.g., DFT, metabolic software) | Predict the likelihood and potential enzymatic pathways of N-oxide formation. |

| 2. Synthesis | Chemical Synthesis | Produce an authentic this compound standard for analytical reference. |

| 3. Detection | In Vitro Metabolism (microsomes, hepatocytes) followed by HRMS analysis | Screen for the presence of the predicted N-oxide metabolite in biological systems. |

| 4. Confirmation | Comparative Analysis | Match the retention time and mass spectra of the detected metabolite with the synthetic standard. |

| 5. Elucidation | NMR Spectroscopy | Provide definitive structural confirmation of the isolated metabolite. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。